

# Application Notes: The Use of (+)-Carbovir Triphosphate in Reverse Transcriptase Assays

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## Compound of Interest

Compound Name: (+)-Carbovir triphosphate

Cat. No.: B1668432

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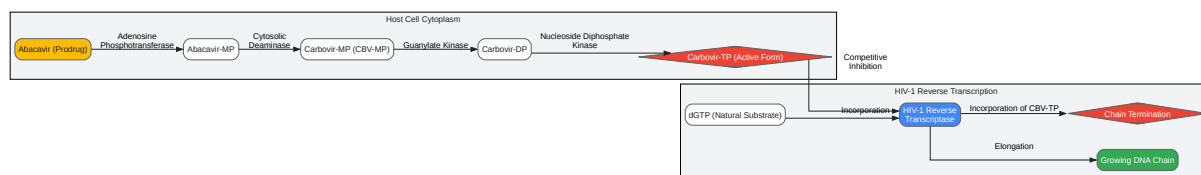
## Introduction

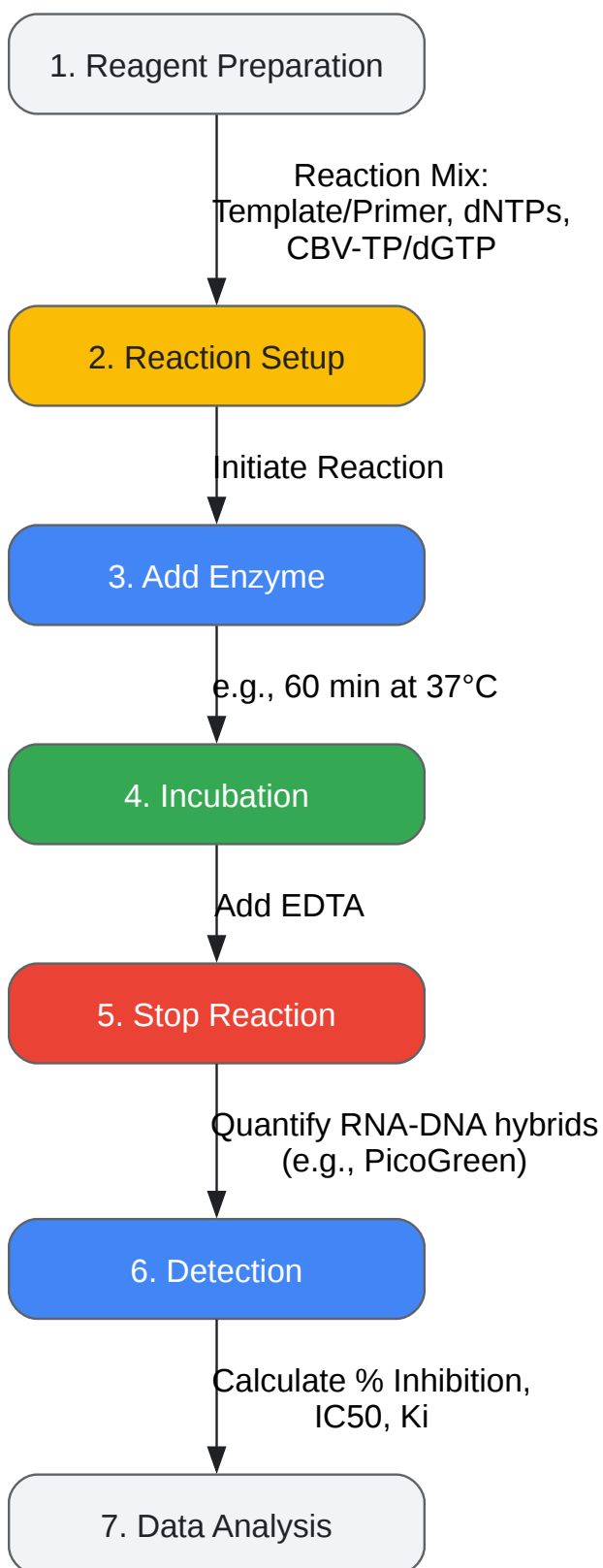
**(+)-Carbovir triphosphate** (CBV-TP) is the active antiviral metabolite of Abacavir (ABC), a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infections.[1][2] Abacavir, a prodrug, undergoes intracellular phosphorylation to become CBV-TP.[2] This active form, a guanosine analogue, acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, which is catalyzed by the HIV-1 reverse transcriptase (RT).[1][3] These application notes provide a comprehensive protocol for utilizing CBV-TP in enzymatic assays to study its inhibitory effects on reverse transcriptase activity, a critical step in antiviral drug development and resistance studies.

## Mechanism of Action

Abacavir is converted to its active form, carbovir monophosphate (CBV-MP), not by cellular nucleoside kinases, but by adenosine phosphotransferase. CBV-MP is then deaminated to carbovir monophosphate (CBV-MP), which is subsequently phosphorylated by guanylate kinase to its diphosphate and then triphosphate forms (CBV-TP).[2]

CBV-TP competitively inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Upon incorporation into the nascent viral DNA strand, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[1][4]





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## References

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